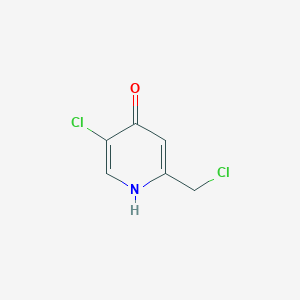
5-Chloro-2-(chloromethyl)pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(chloromethyl)pyridin-4-OL: is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)pyridin-4-OL typically involves the chlorination of 2-methylpyridine followed by oxidation and further chlorination steps. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Chloro-2-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloro-2-(chloromethyl)pyridin-4-OL is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers .
作用機序
The mechanism of action of 5-Chloro-2-(chloromethyl)pyridin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
- 2-Chloro-5-(chloromethyl)pyridine
- 4-(Chloromethyl)pyridin-2-OL
- 2-(Chloromethyl)-5-propoxypyridin-4-OL
Comparison: 5-Chloro-2-(chloromethyl)pyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
特性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC名 |
5-chloro-2-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-2-4-1-6(10)5(8)3-9-4/h1,3H,2H2,(H,9,10) |
InChIキー |
FFMOCCVWCJJCNM-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C(C1=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


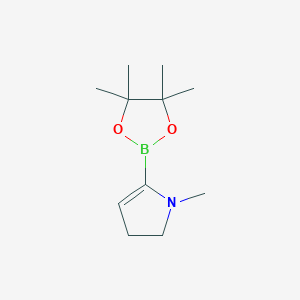

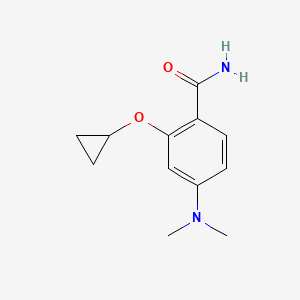
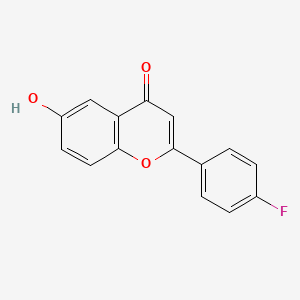
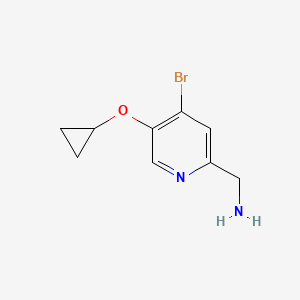

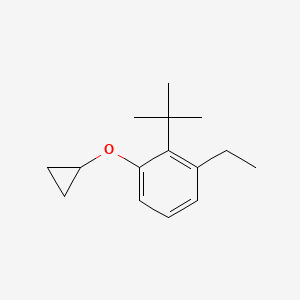
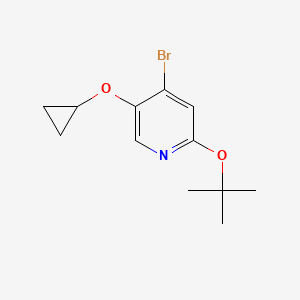

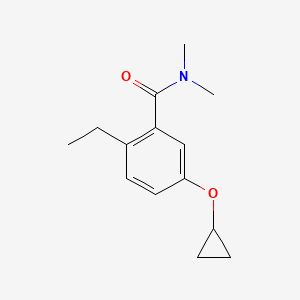
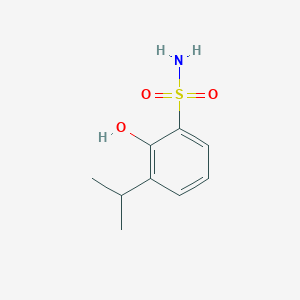
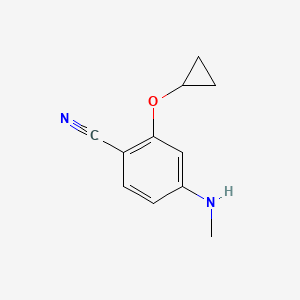
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)

